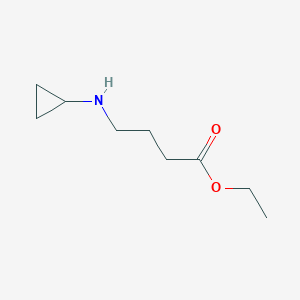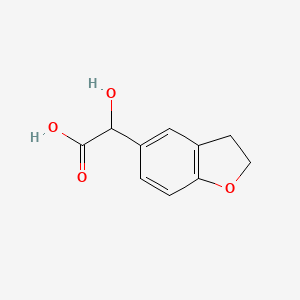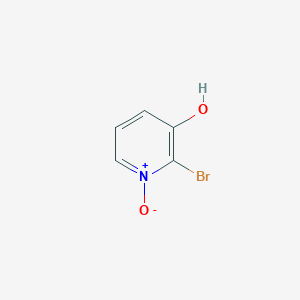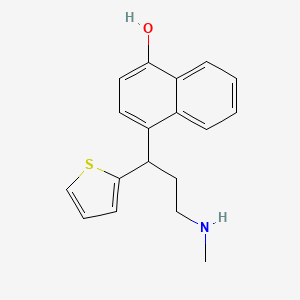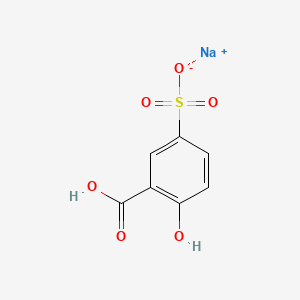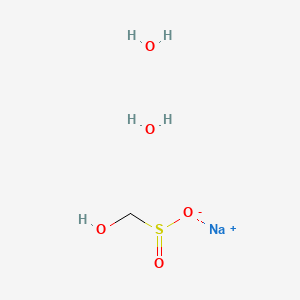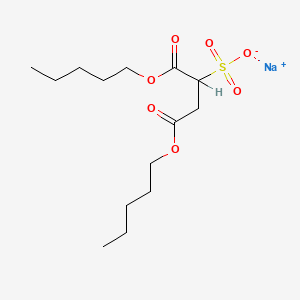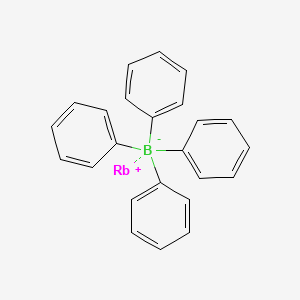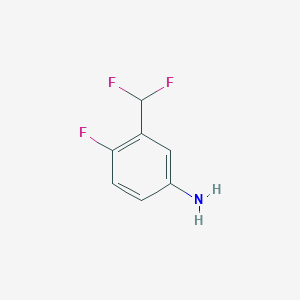
3-(Difluoromethyl)-4-fluoroaniline
概要
説明
3-(Difluoromethyl)-4-fluoroaniline (DFMA) is an organic compound belonging to the class of fluoroanilines. It is an important intermediate in the synthesis of various pharmaceuticals and other compounds. DFMA is used in the production of various organic compounds, such as pharmaceuticals, agrochemicals, and dyes. DFMA is also used as a catalyst for various chemical reactions.
科学的研究の応用
Field
Chemistry, specifically Organic Synthesis .
Application
Difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S . This field of research has benefited from the invention of multiple difluoromethylation reagents .
Method
The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C (sp2)–H bond has also been accomplished through Minisci-type radical chemistry .
Results
These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .
Synthesis of Fungicidally Active Succinate Dehydrogenase Inhibitors
Field
Chemistry, specifically Medicinal Chemistry .
Application
Synthesis of fungicidally active succinate dehydrogenase inhibitors with novel difluoromethylated heterocyclic acid moieties .
Method
Unique synthesis routes had to be developed, which rely, e.g., on the van Leusen pyrrole synthesis and the halogen dance reaction .
Results
Synthesis and biological activity against selected Ascomycete pathogens of these difluoromethylated pyrazoline, pyrrole, and thiophene derivatives are reported .
Difluoromethylation of Heterocycles via a Radical Process
Field
Chemistry, specifically Organic Chemistry .
Application
Difluoromethylation is of prime importance due to its applicability in functionalizing diverse fluorine-containing heterocycles, which are the core moieties of various biologically and pharmacologically active ingredients .
Method
The state-of-the-art advances in difluoromethylation of heterocycles via a radical process over the past few years (2018 to early 2022) have been summarized . The focus is on the design and catalytic mechanism as well as on the representative outcomes and applications .
Results
The difluoromethylation of heterocycles via a radical process has led to the construction of difluoromethyl substituted scaffolds, which are of significant biological and synthetic value .
Synthesis of 3-Difluoromethyl-quinoxalin-2-mercapto-acetyl-urea
Field
Chemistry, specifically Medicinal Chemistry .
Application
Synthesis of 3-difluoromethyl-quinoxalin-2-mercapto-acetyl-urea, which might facilitate dramatically improved antiviral activity .
Method
The difluoromethyl-functionalized compound was readily accessed via three steps in a total yield of 75% .
Results
The synthesized 3-difluoromethyl-quinoxalin-2-mercapto-acetyl-urea might facilitate dramatically improved antiviral activity .
Difluoromethylation of Protected α-Amino Acids
Field
Chemistry, specifically Biochemistry .
Application
The protocol is applicable for the direct C α-difluoromethylation of protected α-amino acids . This could potentially lead to the synthesis of the active pharmaceutical ingredient eflornithine .
Method
The difluoromethylation of protected α-amino acids is achieved through a continuous flow process .
Results
This method enables a highly atom efficient synthesis of the active pharmaceutical ingredient eflornithine .
Defluorinative Functionalization Approach
Field
Chemistry, specifically Organic Chemistry .
Application
Defluorinative functionalization, which converts the trifluoromethyl to the difluoromethyl motifs, represents the most efficient approach . This process is of great importance in the pharmaceutical, agrochemical, and materials sectors .
Method
The defluorinative functionalization approach is led by the difluoromethyl anion .
Results
This approach has the potential to address concerns associated with PFAS and the widespread use of the trifluoromethyl group .
特性
IUPAC Name |
3-(difluoromethyl)-4-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3N/c8-6-2-1-4(11)3-5(6)7(9)10/h1-3,7H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFWSBTBYKXRINT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)C(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50634213 | |
| Record name | 3-(Difluoromethyl)-4-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50634213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Difluoromethyl)-4-fluoroaniline | |
CAS RN |
445303-96-8 | |
| Record name | 3-(Difluoromethyl)-4-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50634213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(difluoromethyl)-4-fluoroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


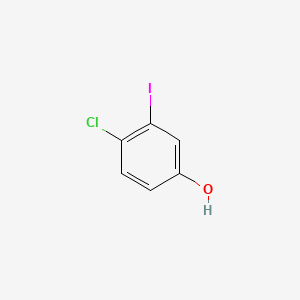
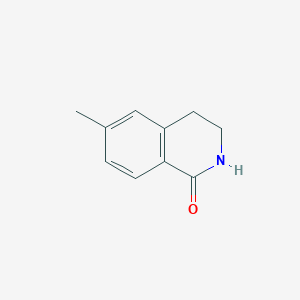
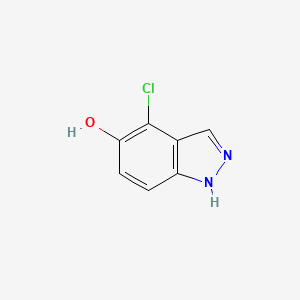
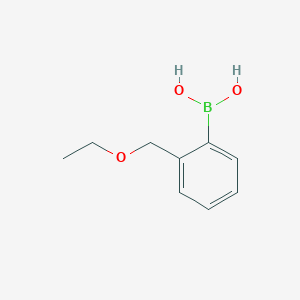
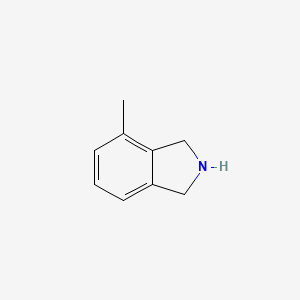
![N4,N4,N4',N4'-Tetrakis(4-methoxyphenyl)-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B1592618.png)
